1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol is a compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a hexa-3,5-dien-2-ol backbone. The TBDPS group is commonly used in organic synthesis to protect hydroxyl groups due to its stability under acidic conditions and resistance to nucleophilic species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol typically involves the protection of the hydroxyl group in hexa-3,5-dien-2-ol using tert-butylchlorodiphenylsilane. The reaction is carried out in the presence of a mild base such as 2,6-lutidine or pyridine, and a catalyst like DMAP or imidazole . The reaction conditions are mild, and the protecting group is introduced via the latent nucleophilicity of the hydroxyl group and the electrophilic nature of the tert-butylchlorodiphenylsilane .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The TBDPS group can be selectively removed or substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Substitution: Fluoride sources such as TBAF (Tetra-n-butylammonium fluoride) can be used to remove the TBDPS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is valuable in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol primarily involves the protection of hydroxyl groups. The TBDPS group increases the steric bulk around the hydroxyl group, making it less reactive to nucleophiles and acids . This allows for selective reactions to occur at other functional groups in the molecule.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl (TBDMS): Another silyl protecting group, but less bulky than TBDPS.
Triisopropylsilyl (TIPS): A silyl protecting group with similar stability to TBDPS but more resistant to fluoride sources.
Trimethylsilyl (TMS): A smaller silyl protecting group that is easily removed under mild acidic conditions.
Uniqueness
1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol is unique due to the increased steric bulk provided by the TBDPS group, which offers enhanced stability towards acidic hydrolysis and nucleophilic species compared to other silyl protecting groups . This makes it particularly useful in complex synthetic routes where selective protection and deprotection are required.
Properties
CAS No. |
917890-50-7 |
---|---|
Molecular Formula |
C22H28O2Si |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-[tert-butyl(diphenyl)silyl]oxyhexa-3,5-dien-2-ol |
InChI |
InChI=1S/C22H28O2Si/c1-5-6-13-19(23)18-24-25(22(2,3)4,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h5-17,19,23H,1,18H2,2-4H3 |
InChI Key |
ZUSNIULUCADREG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C=CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.